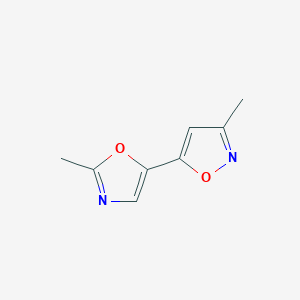
3-Methyl-5-(2-methyloxazol-5-yl)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-(2-methyloxazol-5-yl)isoxazole is a heterocyclic compound that contains both oxazole and oxazoline rings. These structures are known for their biological activity and are often used in the synthesis of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2-methyloxazol-5-yl)isoxazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methyl-1,2-oxazole with 2-methyl-1,3-oxazole in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods often employ green chemistry principles to minimize environmental impact. Techniques such as microwave irradiation and ultrasound-mediated synthesis are used to enhance reaction rates and yields while reducing the formation of byproducts .
化学反応の分析
Types of Reactions
3-Methyl-5-(2-methyloxazol-5-yl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce oxazoline derivatives .
科学的研究の応用
3-Methyl-5-(2-methyloxazol-5-yl)isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-Methyl-5-(2-methyloxazol-5-yl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
類似化合物との比較
Similar Compounds
Oxadiazole derivatives: These compounds also contain heterocyclic rings and exhibit similar biological activities.
Isoxazole derivatives: Known for their antimicrobial and anti-inflammatory properties.
Thiazole derivatives: These compounds are used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
3-Methyl-5-(2-methyloxazol-5-yl)isoxazole is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its dual oxazole and oxazoline rings make it a versatile compound in various applications .
特性
CAS番号 |
157555-79-8 |
|---|---|
分子式 |
C8H8N2O2 |
分子量 |
164.16 g/mol |
IUPAC名 |
2-methyl-5-(3-methyl-1,2-oxazol-5-yl)-1,3-oxazole |
InChI |
InChI=1S/C8H8N2O2/c1-5-3-7(12-10-5)8-4-9-6(2)11-8/h3-4H,1-2H3 |
InChIキー |
VWBIQQORAMBACL-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)C2=CN=C(O2)C |
正規SMILES |
CC1=NOC(=C1)C2=CN=C(O2)C |
同義語 |
Isoxazole, 3-methyl-5-(2-methyl-5-oxazolyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















